2-(4-Methoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. The presence of the 4-methoxyphenyl group enhances its chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrimidine typically involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed:
Oxidation: Formation of 2-(4-Hydroxyphenyl)pyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent used.
Scientific Research Applications
2-(4-Methoxyphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators such as prostaglandins. The compound may also interact with DNA or RNA, affecting cellular processes .
Comparison with Similar Compounds
- 2-(4-Hydroxyphenyl)pyrimidine
- 2-(4-Chlorophenyl)pyrimidine
- 2-(4-Nitrophenyl)pyrimidine
Comparison: 2-(4-Methoxyphenyl)pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to 2-(4-Hydroxyphenyl)pyrimidine, the methoxy group is less reactive but can be converted to a hydroxyl group through oxidation.
Properties
CAS No. |
69491-44-7 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-10-5-3-9(4-6-10)11-12-7-2-8-13-11/h2-8H,1H3 |
InChI Key |
PDAIFTPWQFGJGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.